![molecular formula C62H86N12O16 B13797908 Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
Actinomycin d-[3h(g)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in chemotherapy for treating various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, and certain types of ovarian cancer . The compound is known for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin d-[3h(g)] is primarily obtained from natural sources, specifically from the fermentation of Streptomyces parvulus . The compound consists of a phenoxazone ring chromophore and two cyclic peptide lactone side chains . Synthetic analogs with altered chromophores or cyclic peptides have also been prepared to enhance its properties .
Industrial Production Methods: Industrial production of actinomycin d-[3h(g)] involves the cultivation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to purification processes, including column chromatography, to isolate the desired compound . Advances in fermentation technology have improved the yield and purity of actinomycin d-[3h(g)] .
Chemical Reactions Analysis
Types of Reactions: Actinomycin d-[3h(g)] undergoes various chemical reactions, including:
Oxidation: The phenoxazone ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the chromophore structure.
Substitution: Substitution reactions can occur on the peptide side chains.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include modified actinomycin derivatives with altered biological activities .
Scientific Research Applications
Cancer Research and Therapy
Actinomycin D has been extensively studied for its anticancer properties due to its ability to inhibit DNA transcription and replication. Its applications in cancer research include:
- Mechanistic Studies : Actinomycin D is used to understand the mechanisms of gene expression regulation in cancer cells. By inhibiting RNA synthesis, researchers can study the downstream effects on cell proliferation and apoptosis .
- In Vivo Studies : In animal models, such as tumor-bearing mice, Actinomycin D has shown significant efficacy in reducing tumor size and promoting regression. For instance, a single nonlethal dose was reported to cause total regression of Ridgway osteogenic sarcoma .
- Combination Therapies : Actinomycin D is often used in combination with other chemotherapeutic agents. Studies indicate that when combined with fludarabine, it enhances survival rates in mice compared to controls .
Molecular Biology Applications
The tritiated form of Actinomycin D allows for advanced studies in molecular biology:
- DNA Labeling : Researchers utilize Actinomycin D-[3H(g)] for labeling DNA in various assays. This technique aids in tracking DNA interactions and studying the dynamics of DNA repair mechanisms .
- Gene Expression Analysis : By incorporating tritiated Actinomycin D into cellular systems, scientists can analyze gene expression profiles under different conditions, contributing to a better understanding of oncogenic processes and potential therapeutic targets .
Toxicology and Genotoxicity Testing
Actinomycin D's ability to interfere with cellular processes makes it a valuable tool in toxicology:
- Genotoxic Potential Assessment : Actinomycin D is employed to evaluate the genotoxic effects of various compounds. By analyzing gene expression changes induced by exposure to potential genotoxins, researchers can assess the risk associated with chemical exposures .
- Toxicogenomics : This field utilizes Actinomycin D to identify biomarkers for toxicity and carcinogenicity. The compound's effects on specific gene expressions provide insights into mechanisms of toxicity and facilitate the development of safer drugs .
Data Table: Summary of Key Findings Related to Actinomycin D-[3H(g)]
Case Study 1: Efficacy in Osteogenic Sarcoma
A study demonstrated that a single dose of Actinomycin D effectively caused regression of osteogenic sarcoma in mice, suggesting its potential as a therapeutic agent against aggressive tumors .
Case Study 2: Gene Expression Modulation
In vitro studies using tritiated Actinomycin D have shown alterations in gene expression profiles when exposed to various environmental toxins, highlighting its utility in toxicological assessments .
Mechanism of Action
Actinomycin d-[3h(g)] exerts its effects by binding tightly to duplex DNA, specifically at the transcription initiation complex . This binding prevents the elongation of RNA chains by RNA polymerase, thereby inhibiting RNA synthesis . The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting DNA replication and transcription .
Comparison with Similar Compounds
Actinomycin X2: Another member of the actinomycin family with similar DNA-binding properties.
Actinomycin V: A variant with distinct peptide side chains.
7-Aminoactinomycin D: A derivative with enhanced antibacterial properties.
Uniqueness: Actinomycin d-[3h(g)] is unique due to its potent cytotoxicity and ability to inhibit both DNA and RNA synthesis. Its specific binding to guanine-cytosine base pairs in DNA makes it particularly effective in targeting rapidly dividing cancer cells .
Properties
Molecular Formula |
C62H86N12O16 |
---|---|
Molecular Weight |
1428.1 g/mol |
IUPAC Name |
1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6 |
InChI Key |
RJURFGZVJUQBHK-RRSMDJEXSA-N |
Isomeric SMILES |
[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H] |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.